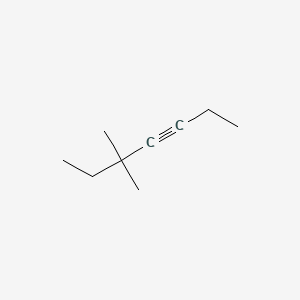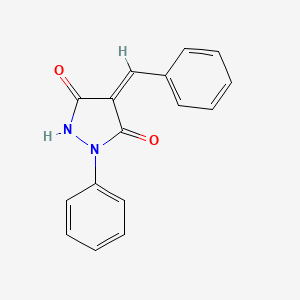
4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione is a heterocyclic compound belonging to the pyrazolidine family. This compound is characterized by a pyrazolidine-3,5-dione core with a benzylidene and a phenyl group attached. It has garnered significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione typically involves the reaction of diethyl malonate with phenyl hydrazine to form the pyrazolidine-3,5-dione nucleus. This intermediate is then derivatized at the fourth position by reacting with aromatic aldehydes to yield 4-benzylidene-pyrazolidine-3,5-diones . The reaction conditions often include the use of solvents like ethanol and catalysts such as Mg(II) acetylacetonate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxiranes when epoxidized.
Reduction: Reduction of 4-benzylidene derivatives results in the corresponding benzyl derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include peracids or hydrogen peroxide.
Reduction: Sodium borohydride in methanol is frequently used.
Substitution: Aromatic aldehydes and various halogenating agents are employed.
Major Products:
Oxidation: Formation of oxiranes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of chloro or nitrooxy derivatives.
Scientific Research Applications
4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against bacteria and fungi.
Medicine: Shows potential as an anticancer agent, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione involves its interaction with various molecular targets. It is known to inhibit enzymes such as cyclooxygenase (COX), leading to its anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Phenylbutazone: An anti-inflammatory drug with a similar pyrazolidine-3,5-dione core.
Oxyphenbutazone: Another anti-inflammatory agent with structural similarities.
Sulfinpyrazone: A uricosuric agent used in the treatment of gout.
Uniqueness: 4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione stands out due to its broad spectrum of biological activities and its potential as a lead compound in drug development .
Properties
CAS No. |
15083-26-8 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(4Z)-4-benzylidene-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H12N2O2/c19-15-14(11-12-7-3-1-4-8-12)16(20)18(17-15)13-9-5-2-6-10-13/h1-11H,(H,17,19)/b14-11- |
InChI Key |
PKTTZLOKYWXRQV-KAMYIIQDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


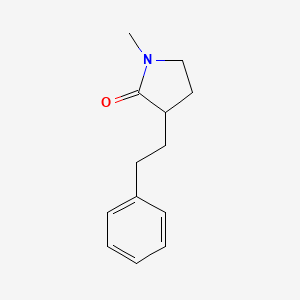
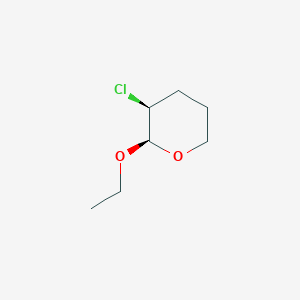




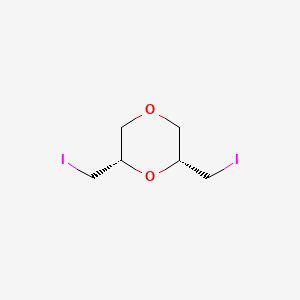

![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)

